Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide
Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate for a variety of chemical transformations.[2]
Physicochemical Properties
2-Iodo-5-(trifluoromethyl)pyridine is a solid at room temperature, typically appearing as a white to off-white or light yellow substance.[1] It exhibits low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[1]
| Property | Value | Source |
| CAS Number | 100366-75-4 | [3] |
| Molecular Formula | C₆H₃F₃IN | [1] |
| Molecular Weight | 272.99 g/mol | [3] |
| Melting Point | 68-72 °C | [1] |
| Appearance | White to off-white/light yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis Protocol: Sandmeyer Iodination of 2-Amino-5-(trifluoromethyl)pyridine
The synthesis of 2-iodo-5-(trifluoromethyl)pyridine is effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine. This method involves the diazotization of the amino group followed by displacement with iodide.
Experimental Protocol
Materials:
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2-Amino-5-(trifluoromethyl)pyridine
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Ice
-
Diethyl Ether or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate Solution
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Saturated Sodium Thiosulfate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-(trifluoromethyl)pyridine in a solution of concentrated acid (e.g., HCl or H₂SO₄) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
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In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
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Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 2-iodo-5-(trifluoromethyl)pyridine by recrystallization or column chromatography to yield the final product.
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Characterization Data
The structure and purity of the synthesized 2-iodo-5-(trifluoromethyl)pyridine can be confirmed by various analytical techniques.
| Technique | Data |
| ¹H NMR | Spectral data available from commercial suppliers.[4] |
| ¹³C NMR | Spectral data available from commercial suppliers.[4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) expected at m/z ≈ 273. |
| Purity (HPLC/GC) | Typically reported as ≥95-98% by commercial suppliers.[1] |
Note: Detailed spectral data including chemical shifts (δ) and coupling constants (J) for NMR, as well as the full mass spectrum, should be obtained and analyzed to confirm the identity and purity of the synthesized compound.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow for 2-iodo-5-(trifluoromethyl)pyridine.
Caption: Synthesis and Purification Workflow.
Caption: Synthesis and Characterization Logic.
References
- 1. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-trifluoromethyl-pyridine AldrichCPR 100366-75-4 [sigmaaldrich.com]
- 4. 2-Iodo-5-trifluoromethylpyridine(100366-75-4) 1H NMR spectrum [chemicalbook.com]
